molecular formula C21H13F6N3O2 B4353075 6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1011371-04-2

6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4353075
CAS No.: 1011371-04-2
M. Wt: 453.3 g/mol
InChI Key: WHULOUBEFCEOLW-UHFFFAOYSA-N
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Description

The compound 6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic molecule featuring multiple fluorine atoms and a pyrazolo[3,4-b]pyridine scaffold. Its structure suggests potential for significant reactivity and a variety of applications in scientific research, particularly within organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Setup: Start with 4-(difluoromethoxy)-3-methoxyphenyl hydrazine and 2-fluorobenzaldehyde as starting materials.

  • Formation of Hydrazone: React these starting materials under acidic conditions to form the corresponding hydrazone.

  • Cyclization: Subject the hydrazone to cyclization in the presence of a strong base such as sodium hydride to form the pyrazolo[3,4-b]pyridine core.

  • Introduction of Trifluoromethyl Group: Introduce the trifluoromethyl group via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide.

Industrial Production Methods

  • Industrially, the synthesis might be streamlined using continuous flow reactors to optimize yield and purity.

  • Advanced catalytic systems may be employed to ensure efficient addition of the trifluoromethyl group, minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Can undergo oxidation reactions typically at the methoxy groups.

  • Reduction: Possible reductions at the nitro functionalities if present.

  • Substitution: Aromatic substitution, particularly involving the fluorine atoms.

Common Reagents and Conditions

  • Oxidation using reagents like KMnO4 or Jones reagent.

  • Reduction using Pd/C in hydrogenation.

  • Substitution reactions may use nucleophiles such as Grignard reagents.

Major Products

  • Oxidation produces quinone derivatives.

  • Reduction yields amine functionalities.

  • Substitution reactions form various functionalized derivatives of the parent compound.

Scientific Research Applications

Chemistry: : Serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Biology : Can act as a bioactive compound in biochemical assays, particularly due to its potential to interact with enzymes and receptors. Medicine : Potential candidate for drug development targeting specific molecular pathways. Industry : Utilized in materials science for the development of advanced polymers and coatings.

Mechanism of Action

The compound likely interacts with molecular targets through hydrogen bonding, van der Waals interactions, and pi-stacking due to its aromatic structure. Pathways involved might include inhibition of specific enzymes or receptors, disrupting normal cellular processes or signaling pathways.

Comparison with Similar Compounds

Unique Features

  • High fluorine content for increased stability and lipophilicity.

  • Versatile pyrazolo[3,4-b]pyridine scaffold for multiple functional modifications.

Similar Compounds

  • 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

  • 6-methoxy-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

  • 4-(difluoromethoxy)-1H-pyrazolo[3,4-b]pyridine

Each of these analogs might share some pharmacological properties but differ in their precise reactivity and biological interactions due to varying substituents.

There you have it! A deep dive into the compound 6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. If there's something more specific you need, feel free to ask.

Properties

IUPAC Name

6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F6N3O2/c1-31-18-8-11(6-7-17(18)32-20(23)24)15-9-13(21(25,26)27)12-10-28-30(19(12)29-15)16-5-3-2-4-14(16)22/h2-10,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHULOUBEFCEOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=C(C=NN3C4=CC=CC=C4F)C(=C2)C(F)(F)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101110631
Record name 6-[4-(Difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011371-04-2
Record name 6-[4-(Difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011371-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[4-(Difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
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6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

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